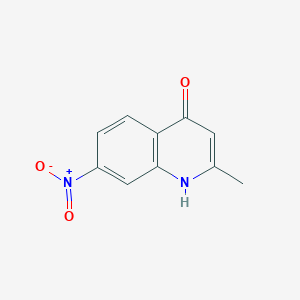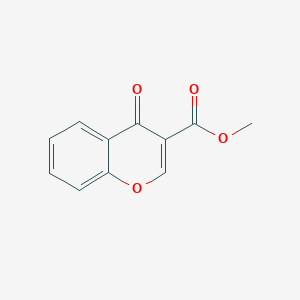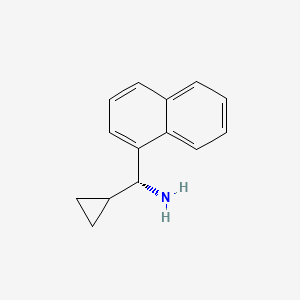![molecular formula C8H11N3O3 B11899525 (R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione CAS No. 554451-15-9](/img/structure/B11899525.png)
(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spirocyclic structure This compound contains a spiro linkage between two nitrogen-containing rings, making it a member of the spirocyclic family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through a series of condensation and cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining the desired stereochemistry and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds containing a pyrazole ring, known for their biological activities and synthetic versatility.
Spiroacetals: Compounds with a spiro linkage involving oxygen atoms, found in natural products and synthetic analogs.
Pyrrolopyrazine Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione stands out due to its specific spirocyclic structure and the presence of both amino and trione functional groups. This combination imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
554451-15-9 |
|---|---|
Molekularformel |
C8H11N3O3 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
(3R)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C8H11N3O3/c9-4-1-2-8(3-4)5(12)10-7(14)11-6(8)13/h4H,1-3,9H2,(H2,10,11,12,13,14)/t4-/m1/s1 |
InChI-Schlüssel |
UUKXDTRXHNPFEM-SCSAIBSYSA-N |
Isomerische SMILES |
C1CC2(C[C@@H]1N)C(=O)NC(=O)NC2=O |
Kanonische SMILES |
C1CC2(CC1N)C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)



![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)


![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)

![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
